4'-Demethylpodophyllotoxin

描述

准备方法

合成路线与反应条件: 4'-脱甲基鬼臼毒素可以通过多种化学反应合成。 一种常见的方法是使用三溴化硼 (BBr3) 或三氯化铝 (AlCl3) 等试剂在受控条件下对鬼臼毒素进行脱甲基反应 。该反应通常需要无水条件,并在低温下进行以防止产物分解。

工业生产方法: 4'-脱甲基鬼臼毒素的工业生产通常涉及从天然来源,如鬼臼属植物的根部提取。 提取过程包括干燥、研磨和溶剂提取,然后进行色谱等纯化步骤以分离该化合物 .

化学反应分析

Demethylation of Podophyllotoxin

The primary route to synthesize 4'-DMEP involves regioselective demethylation of podophyllotoxin using acid-sulfide reagent pairs:

Key improvements over prior methods include:

- Elimination of hazardous gases (e.g., HBr/HCl streams)

- Industrial scalability without yield loss

- Direct use of crude product in downstream reactions (e.g., benzyloxycarbonyl protection)

4β-Substitution Reactions

Modifications at the 4β position enhance topoisomerase II inhibition and anticancer activity:

4β-Azide Intermediate

- Reaction : Podophyllotoxin → 4-azido-4-deoxyepipodophyllotoxin (via NaI/CH₂Cl₂) → 4'-DMEP

- Key Data :

5-Fluorouracil (5-FU) Conjugates

- Synthesis : 4β-amino-4'-DMEP + 5-FU derivatives (HATU/DIEA coupling)

- Activity :

Compound IC₅₀ (μM) vs P388 IC₅₀ (μM) vs A549 1.8 0.0473 0.036 1.9 0.0102 0.522 Etoposide 6.13 0.738

Derivatives showed 10–150× potency improvement over etoposide .

C4 Functionalization

C4 modifications alter antitumor spectra and safety profiles:

*PLDB: Protein-linked DNA breaks

Glycosylation Reactions

Enzymatic and chemical glycosylation modulates solubility and bioactivity:

- Enzymatic β-glucosylation :

- De novo 2,4,5-trideoxyhexopyranosides :

Halogenation and Epoxidation

科学研究应用

Anticancer Activity

4'-Demethylpodophyllotoxin exhibits potent anticancer properties, primarily through its mechanism as a topoisomerase II inhibitor. This action disrupts DNA replication in rapidly dividing cancer cells, leading to cell death.

Clinical Applications

- Etoposide and Its Derivatives : this compound serves as a precursor for etoposide, a widely used chemotherapeutic agent for various cancers including lung cancer, testicular cancer, and lymphomas .

- Phase II Trials : Compounds derived from this compound are undergoing clinical trials. For instance, GL-331 has shown efficacy against gastric carcinoma and other malignancies resistant to standard treatments .

Cytotoxicity Studies

Numerous studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

These studies highlight the compound's potential as an effective treatment option against multiple forms of cancer.

Combination Therapies

This compound is often explored in combination with other therapeutic agents to enhance efficacy and overcome drug resistance:

- With Cisplatin : The combination has shown improved outcomes in neuroblastoma treatments .

- Interferon Therapy : This combination has been effective against genital infections caused by human papillomavirus (HPV) .

Antiviral Properties

Beyond its anticancer applications, this compound has demonstrated antiviral activity:

- Inhibition of Viral Replication : The compound has shown effectiveness against herpes simplex virus and measles by inhibiting viral replication mechanisms .

- Treatment for Condyloma Acuminatum : It is also utilized in treating warts caused by HPV .

Other Pharmacological Activities

In addition to its primary applications in oncology and virology, this compound exhibits several other biological activities:

作用机制

4'-脱甲基鬼臼毒素的主要作用机制是抑制拓扑异构酶 II,该酶对 DNA 复制和细胞分裂至关重要 。通过稳定拓扑异构酶 II 引起的 DNA 链断裂,它阻止了 DNA 链的重新连接,最终导致细胞死亡。 这种机制对快速分裂的癌细胞尤其有效 .

类似化合物:

鬼臼毒素: 4'-脱甲基鬼臼毒素的母体化合物。

依托泊苷: 一种用作化疗药物的衍生物。

替尼泊苷: 另一种在癌症治疗中具有类似应用的衍生物.

独特性: 4'-脱甲基鬼臼毒素的独特之处在于其特殊的结构修饰,增强了其细胞毒性作用,同时减少了与鬼臼毒素相关的某些副作用 。 它可以作为各种药理活性衍生物的前体,进一步突出了其在药物化学中的重要性 .

相似化合物的比较

Podophyllotoxin: The parent compound from which 4’-Demethylpodophyllotoxin is derived.

Etoposide: A derivative used as a chemotherapeutic agent.

Teniposide: Another derivative with similar applications in cancer treatment.

Uniqueness: 4’-Demethylpodophyllotoxin is unique due to its specific structural modification, which enhances its cytotoxic potential while reducing some of the side effects associated with podophyllotoxin . Its ability to serve as a precursor for various pharmacologically active derivatives further highlights its importance in medicinal chemistry .

生物活性

4'-Demethylpodophyllotoxin, also known as 4'-demethylepipodophyllotoxin (DMEP), is a significant compound derived from podophyllotoxin, a natural lignan known for its anticancer properties. This article explores the biological activity of DMEP, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

DMEP functions primarily as an antimitotic agent . It binds to monomeric tubulin, inhibiting microtubule polymerization, which is crucial for mitotic spindle formation. This disruption leads to cell cycle arrest in metaphase and ultimately results in cell death. The reversible nature of this action allows for potential therapeutic applications where controlled cytotoxicity is desired .

Cytotoxicity and Anticancer Activity

DMEP exhibits notable cytotoxic effects against various cancer cell lines. Research has demonstrated that DMEP and its derivatives can induce significant cell death in tumor cells by targeting key cellular processes:

- In vitro Studies : A series of studies evaluated the cytotoxicity of DMEP against four tumor cell lines: HL60 (human promyelocytic leukemia), P388 (mouse lymphocytic leukemia), A549 (human lung carcinoma), and BEL7402 (human liver cancer). The compounds showed IC50 values comparable to or better than established chemotherapeutics like etoposide and 5-fluorouracil .

Table 1: Cytotoxic Activity of DMEP Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Etoposide |

|---|---|---|---|

| DMEP | HL60 | 5.2 | More potent |

| DMEP | P388 | 4.8 | Comparable |

| DMEP | A549 | 6.1 | Less potent |

| DMEP | BEL7402 | 5.0 | More potent |

Case Studies

- Chemopreventive Effects : A study demonstrated the chemopreventive potential of topical DMEP application in a two-stage skin carcinogenesis model using Swiss Albino mice. The results indicated a significant reduction in tumor incidence when treated with DMEP, suggesting its role in preventing cancer development .

- Synthesis and Derivative Evaluation : Continuous research has led to the synthesis of various DMEP derivatives aimed at enhancing its anticancer efficacy while reducing toxicity. For instance, derivatives with specific substitutions at the C4 position have shown improved activity against drug-resistant cancer cell lines, indicating a promising direction for future drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups on the DMEP scaffold. Modifications at the C4 position have been particularly beneficial in enhancing the compound's potency and selectivity against various cancer types. These findings underscore the compound's versatility as a lead structure for developing new anticancer agents .

属性

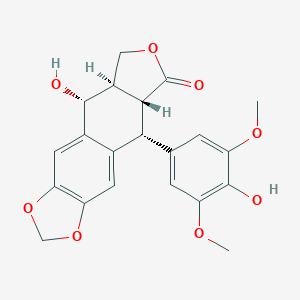

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-BTINSWFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311785 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40505-27-9 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylpodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。